molecular formula C28H23N3O4S B2749489 N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-{[2-(4-methylphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide CAS No. 899760-77-1

N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-{[2-(4-methylphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide

Cat. No.: B2749489
CAS No.: 899760-77-1
M. Wt: 497.57
InChI Key: DRGWZAILVAMSSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-{[2-(4-methylphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide is a heterocyclic compound characterized by three distinct structural motifs:

Chromeno[2,3-D]pyrimidine core: This fused bicyclic system combines chromene and pyrimidine rings, which may confer DNA intercalation or enzyme inhibition properties.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23N3O4S/c1-17-6-8-18(9-7-17)26-30-27-21(14-19-4-2-3-5-22(19)35-27)28(31-26)36-16-25(32)29-20-10-11-23-24(15-20)34-13-12-33-23/h2-11,15H,12-14,16H2,1H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRGWZAILVAMSSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(CC4=CC=CC=C4O3)C(=N2)SCC(=O)NC5=CC6=C(C=C5)OCCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-{[2-(4-methylphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide is a compound of interest due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its synthesis, mechanism of action, and therapeutic implications based on available research findings.

Synthesis and Characterization

The synthesis of this compound involves several key steps. The initial reaction typically starts with 2,3-dihydrobenzo[1,4]dioxin-6-amine and 4-methylbenzenesulfonyl chloride in an alkaline medium. Subsequent reactions with various bromo-acetamides lead to the formation of the target compound. Characterization is performed using techniques such as IR spectroscopy and NMR analysis to confirm the structure and purity of the synthesized compounds .

Table 1: Synthesis Overview

StepReactantsConditionsProducts
12,3-Dihydrobenzo[1,4]dioxin-6-amine + 4-Methylbenzenesulfonyl chlorideAqueous Na2CO3N-(2,3-Dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamide
2Product from Step 1 + 2-bromo-N-(un/substituted-phenyl)acetamidesDMF + Lithium hydrideThis compound

Enzyme Inhibition

Research indicates that compounds containing a benzodioxane moiety exhibit significant biological activities. The synthesized compound has been evaluated for its inhibitory effects on various enzymes:

  • α-Glucosidase : The compound demonstrated substantial inhibitory activity against yeast α-glucosidase, which is relevant for managing Type 2 diabetes mellitus (T2DM) by slowing carbohydrate absorption.
  • Acetylcholinesterase (AChE) : While showing weaker inhibition against AChE, this activity suggests potential implications for neurodegenerative diseases like Alzheimer's disease .

The biological activity of this compound can be attributed to its structural components that facilitate interactions with target enzymes. Molecular docking studies have provided insights into how this compound binds to active sites on enzymes like α-glucosidase and AChE .

Case Studies

Several studies have explored the efficacy of similar compounds in preclinical settings:

  • Antidiabetic Activity : A study demonstrated that derivatives similar to N-(2,3-dihydro-1,4-benzodioxin) significantly reduced blood glucose levels in diabetic models by inhibiting α-glucosidase .
  • Neuroprotective Effects : Another investigation highlighted the potential of related compounds in protecting neuronal cells from oxidative stress through AChE inhibition .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of benzodioxin-linked acetamide derivatives. Below is a comparative analysis with structurally analogous molecules from the literature (Table 1):

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name & Source Key Structural Differences Hypothesized Functional Implications
Target Compound (Synthesized) Chromeno[2,3-D]pyrimidine core, 4-methylphenyl substituent, sulfanyl linker Enhanced π-π stacking (chromenopyrimidine), hydrophobic interactions (4-methylphenyl) .
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Triazole ring replaces chromenopyrimidine; ethyl and pyridinyl substituents Increased hydrogen-bonding capacity (pyridinyl N) but reduced aromatic surface area vs. fused systems
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(4-prop-2-enyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide Propenyl and pyridinyl substituents on triazole Potential for covalent interactions (propenyl); improved solubility (pyridinyl) .
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide Pyrimido[5,4-b]indole core with methyl and oxo groups Enhanced planar rigidity (indole fusion); possible kinase inhibition (oxo group) .

Key Observations:

Core Heterocycle Influence: The chromenopyrimidine core in the target compound provides a larger aromatic surface compared to triazole or pyrimidoindole systems, favoring π-π interactions in biological targets .

Substituent Effects :

  • Bulky hydrophobic groups (e.g., 4-methylphenyl in the target compound) may enhance binding to lipophilic enzyme pockets but reduce aqueous solubility.
  • Polar substituents (e.g., pyridinyl in ) could improve solubility and metabolic stability .

Linker Flexibility: Sulfanyl (-S-) bridges in all analogs offer conformational flexibility, which may optimize binding geometry. However, the chromenopyrimidine system’s rigidity in the target compound might restrict dynamic interactions compared to triazole derivatives .

Hydrogen Bonding and Structural Stability

The sulfanyl acetamide linker in the target compound participates in hydrogen-bonding networks via its carbonyl oxygen and thioether sulfur (weak donor). This contrasts with triazole-containing analogs (e.g., ), where pyridinyl nitrogen atoms act as stronger hydrogen-bond acceptors . Such differences may influence crystallization behavior and bioavailability. For instance, triazole derivatives with pyridinyl groups may form more stable crystal lattices, as observed in Etter’s graph set analysis of hydrogen-bond patterns .

Molecular Descriptor Analysis

Using QSPR/QSAR principles :

  • Topological Descriptors: The chromenopyrimidine core increases molecular complexity and connectivity indices vs. triazole or pyrimidoindole systems.
  • Electronic Descriptors : Electron-withdrawing groups (e.g., oxo in ) may reduce electron density on the aromatic core, altering redox properties.

Q & A

Q. What are the established synthetic methodologies for this compound, and how are key intermediates characterized?

The synthesis involves multi-step reactions, including nucleophilic substitution and amide coupling. For example:

  • Step 1 : Formation of the chromeno[2,3-d]pyrimidine core via cyclization, using catalysts like palladium or copper under controlled temperatures (80–120°C) .
  • Step 2 : Sulfanyl group introduction via thiol-disulfide exchange in solvents like dimethylformamide (DMF) with sodium hydride as a base .
  • Step 3 : Acetamide linkage formation using coupling reagents (e.g., EDCl/HOBt) in dichloromethane (DCM) . Characterization :
  • NMR spectroscopy (¹H/¹³C) confirms regiochemistry and purity .
  • HPLC monitors reaction progress and ensures >95% purity .
Key Reaction StepReagents/ConditionsCharacterization MethodReference
Core cyclizationPd(OAc)₂, CuI, DMF, 100°C¹H NMR, IR
Sulfanyl additionNaH, thiol derivative, DMF, 60°CTLC, HPLC

Q. How is the compound’s solubility and stability optimized for in vitro assays?

  • Solubility is enhanced using DMSO or ethanol, with sonication for homogeneous dispersion .
  • Stability studies (pH 7.4 buffer, 37°C) over 48 hours are monitored via UV-Vis spectroscopy to assess degradation .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data (e.g., inconsistent enzyme inhibition results)?

Contradictions may arise from impurities, assay conditions, or off-target effects. Mitigation strategies include:

  • Orthogonal assays : Validate inhibition using fluorescence polarization and calorimetry .
  • Structural validation : Re-analyze compound batches via X-ray crystallography (SHELX programs refine crystal structures) .
  • Theoretical alignment : Link results to molecular docking models to reconcile discrepancies .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

SAR focuses on modifying:

  • Benzodioxin moiety : Electron-donating groups (e.g., methoxy) enhance receptor binding .
  • Chromeno-pyrimidine core : Fluorine substitution at C7 improves metabolic stability .
  • Sulfanyl linker : Replacing sulfur with selenium alters redox properties .
Modification SiteFunctional Group ChangeObserved EffectReference
C4 (Pyrimidine)4-Methyl → 4-FluoroIncreased IC₅₀ (kinase)
Benzodioxin C6-H → -OCH₃Enhanced solubility

Q. What computational approaches predict multi-target interactions for this compound?

  • Molecular dynamics (MD) simulations : Analyze binding stability in ATP-binding pockets (e.g., kinase targets) .
  • Pharmacophore modeling : Map electrostatic/hydrophobic features to prioritize derivatives .
  • ADMET prediction : Use SwissADME to optimize logP (<5) and reduce hepatotoxicity .

Methodological Considerations

Q. How to design experiments for elucidating enzyme inhibition mechanisms?

  • Kinetic assays : Measure KiK_i values under varying substrate concentrations (Lineweaver-Burk plots) .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .
  • Mutagenesis studies : Identify critical residues (e.g., catalytic lysine) via site-directed mutations .

Q. What analytical techniques validate synthetic intermediates with complex stereochemistry?

  • Chiral HPLC : Resolve enantiomers using cellulose-based columns .
  • Circular dichroism (CD) : Confirm absolute configuration of benzodioxin derivatives .
  • X-ray diffraction : Resolve crystal structures of intermediates (SHELXL refinement) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.